molecular formula C13H16Cl2N4O B1414555 2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 1361116-69-9

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No. B1414555
M. Wt: 315.2 g/mol
InChI Key: FGXHRQLMBSGGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride, commonly referred to as PPP, is a small molecule that has a variety of biomedical applications. It is a synthetic molecule that has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory, and for its potential to treat neurological disorders. PPP has also been used as a research tool to study the structure and function of proteins. PPP has a wide range of uses in research and has been used to study a variety of biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of derivatives containing pyrimidine and pyrrolidine fragments have been reported, focusing on their potential as intermediates for further chemical modifications. For example, new derivatives have been synthesized that showed pronounced plant growth stimulating effects, highlighting the potential agricultural applications of these compounds (Pivazyan et al., 2019). Similarly, the synthesis and characterization of betainic pyrimidinaminides and their stability under various conditions have been studied, offering insights into their chemical properties and potential applications (Schmidt, 2002).

Biological Activities and Potential Therapeutic Uses

  • Research has focused on the biological activities of these compounds, including their potential antifungal, antibacterial, and antitumor properties. For instance, some synthesized pyrimidine derivatives have displayed moderate to weak fungicidal and insecticidal activities, suggesting their potential use in developing new pesticides or antifungal agents (Chen & Shi, 2008). Furthermore, a study on novel pyrimidine salts with chloranilic and picric acids evaluated their in vitro antibacterial and antifungal activities, with some compounds exhibiting good inhibition, indicating their potential as antimicrobial agents (Mallikarjunaswamy et al., 2013).

Supramolecular Chemistry and Materials Science

  • The compound and its derivatives have also found applications in supramolecular chemistry and materials science. For example, the design and synthesis of Ir(III) phosphors incorporating pyrimidine derivatives for use in organic light-emitting diodes (OLEDs) have been reported. These studies demonstrate the versatility of pyrimidine derivatives in creating high-performance sky-blue- and white-emitting OLEDs, suggesting their significant potential in advanced materials and electronic applications (Chang et al., 2013).

properties

IUPAC Name

2-pyridin-4-yl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.2ClH/c18-12-7-11(10-3-6-15-8-10)16-13(17-12)9-1-4-14-5-2-9;;/h1-2,4-5,7,10,15H,3,6,8H2,(H,16,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXHRQLMBSGGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

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